(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane

Description

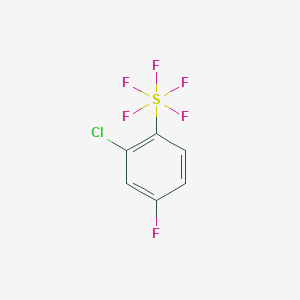

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a pentafluoro-lambda6-sulfane group

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF6S/c7-5-3-4(8)1-2-6(5)14(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSWPIWCANRXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through nucleophilic substitution reactions where the pentafluoro-lambda6-sulfane group is introduced using appropriate reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or platinum .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane involves its interaction with molecular targets through its reactive functional groups. The chloro and fluoro substituents can form hydrogen bonds and participate in electrostatic interactions, while the pentafluoro-lambda6-sulfane group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- (2-Chloro-4-fluorophenyl)boronic acid

- 2-Chloro-4-fluorophenol

- 2-Chloro-4-fluorobenzaldehyde

Uniqueness

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane is unique due to the presence of the pentafluoro-lambda6-sulfane group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and potential for forming diverse chemical bonds, making it valuable in various synthetic and industrial applications .

Biological Activity

(2-Chloro-4-fluorophenyl)-pentafluoro-lambda6-sulfane is a fluorinated organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, along with a pentafluorosulfanyl group. This configuration is expected to influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6ClF5S |

| Molecular Weight | 228.57 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of multiple fluorine atoms enhances lipophilicity, potentially allowing for better membrane permeability and interaction with lipid-based biological structures.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : Research has shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. A recent docking study indicated strong binding affinity to monoacylglycerol lipase (MAGL), which is implicated in neuroinflammation and pain management . This suggests potential therapeutic applications in treating neurodegenerative diseases.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it induces apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.